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Compound of Interest

Compound Name: TP-472N

Cat. No.: B1653977

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of TP-472, a known BRD9/7
inhibitor, with other prominent bromodomain inhibitors. The information is compiled from
publicly available data to assist researchers in evaluating its potential for target validation and
therapeutic development.

Executive Summary

TP-472 is a potent inhibitor of the BRD9 and BRD7 bromodomains, demonstrating significant
selectivity for these members of the non-BET family of bromodomains. While comprehensive
screening data across all bromodomain families is not publicly available, existing data indicates
a high degree of selectivity for BRD9 over BRD7 and minimal interaction with other
bromodomain families. This profile makes TP-472 a valuable tool for interrogating the specific
biological functions of BRD9 and BRD?7. In this guide, we compare the selectivity of TP-472
with the highly selective BRD9 inhibitor I-BRD9, the dual BRD9/7 inhibitor BI-9564, and the
pan-BET inhibitors JQ1 and I-BET762.

Data Presentation

The following tables summarize the binding affinities of TP-472 and comparator compounds
across various bromodomain families. The data is presented as dissociation constants (Kd) or
IC50 values, where available.
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Table 1: Binding Affinities (Kd in nM) of TP-472 and Comparator BRD9/7 Inhibitors

Bromodomain TP-472 I-BRD9 BI-9564
BRD9 33 ~20 14

BRD7 340 >4000 239

BRD4 (BD1) >10,000 >10,000 >100,000
BRD4 (BD2) >10,000 >10,000 >100,000
CREBBP Not Available >10,000 Not Available

~10-fold for BRD9 vs >200-fold for BRD9 vs  ~17-fold for BRD9 vs

Selectivity
BRD7 BRD7 BRD7

Note: Data for TP-472 is from the Structural Genomics Consortium (SGC). Data for -BRD9 and
BI-9564 is compiled from publicly available BROMOscan and ITC data.

Table 2: Binding Affinities (IC50/Kd in nM) of Pan-BET Inhibitors

Bromodomain JQ1 I-BET762
BRD2 (BD1) 128 (Kd) 32.5 (IC50)
BRD3 (BD1) 59.5 (Kd) 42.4 (IC50)
BRD4 (BD1) 49 (Kd) 36.1 (IC50)
BRD4 (BD2) 90.1 (Kd) Not Available
BRD7 >10,000 Not Available
BRD9 >10,000 Not Available
CREBBP 12942 (1C50) >10,000

Note: Data for JQ1 and I-BET762 is compiled from various publications and vendor datasheets.

Experimental Protocols
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The selectivity of bromodomain inhibitors is typically assessed using a variety of biophysical
and biochemical assays. The data presented in this guide was primarily generated using the
following methods:

1. BROMOscan® Competition Binding Assay (Eurofins DiscoverX)

This assay quantitatively measures the binding of a test compound to a panel of
bromodomains.

» Principle: The assay is based on a competition between the test compound and a
proprietary, immobilized ligand for binding to the bromodomain target. The bromodomain
protein is tagged with DNA, and the amount of protein bound to the solid support is
quantified using qPCR. A lower amount of bound protein indicates a higher affinity of the test
compound for the bromodomain.

e Protocol Outline:

[¢]

A panel of DNA-tagged bromodomain proteins is used.

o Each bromodomain protein is incubated with an immobilized ligand in the presence of
varying concentrations of the test compound.

o After an incubation period, unbound protein is washed away.

o The amount of bromodomain protein remaining bound to the solid support is quantified by
gPCR of the DNA tag.

o Dissociation constants (Kd) are determined by fitting the data to a dose-response curve.
2. Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique used to directly measure the heat changes that occur upon
binding of a ligand to a protein, allowing for the determination of binding affinity (Kd),
stoichiometry (n), and enthalpy (AH) and entropy (AS) of binding.

e Principle: A solution of the ligand is titrated into a solution of the protein in the sample cell of
a calorimeter. The heat released or absorbed during the binding event is measured.
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e Protocol Outline:

o

The purified bromodomain protein is placed in the sample cell of the ITC instrument.
The test compound (ligand) is loaded into the injection syringe.

The ligand is injected into the protein solution in a series of small aliquots.

The heat change associated with each injection is measured.

The resulting data is plotted as heat change per injection versus the molar ratio of ligand
to protein.

The binding isotherm is fitted to a suitable binding model to determine the thermodynamic
parameters.

3. AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based immunoassay used to measure protein-protein or protein-ligand

interactions.

e Principle: The assay utilizes two types of beads: Donor beads and Acceptor beads. When in

close proximity, excitation of the Donor bead results in the generation of singlet oxygen,

which diffuses to a nearby Acceptor bead, leading to a chemiluminescent signal.

e Protocol Outline:

A biotinylated histone peptide is bound to streptavidin-coated Donor beads.

A GST-tagged bromodomain protein is bound to anti-GST antibody-coated Acceptor
beads.

In the absence of an inhibitor, the bromodomain binds to the histone peptide, bringing the
Donor and Acceptor beads into proximity and generating a signal.

The test compound is added, and if it binds to the bromodomain, it displaces the histone
peptide, leading to a decrease in the AlphaScreen signal.
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o IC50 values are determined from the dose-response curve.

Mandatory Visualization

Selectivity Screening
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Caption: Experimental workflow for assessing bromodomain inhibitor selectivity.
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Caption: Selectivity profile of TP-472 across bromodomain families.

 To cite this document: BenchChem. [Comparative Selectivity Profiling of TP-472 Across
Bromodomain Families]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b165397 7#assessing-the-selectivity-profile-of-tp-472-
across-bromodomain-families]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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